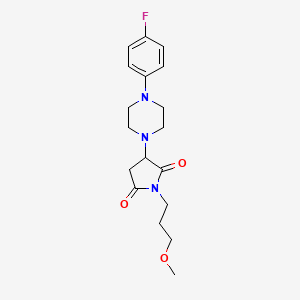![molecular formula C23H25N5O B2925892 N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]quinoline-2-carboxamide CAS No. 1903685-69-7](/img/structure/B2925892.png)
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]quinoline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]quinoline-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a piperidine ring, and a tetrahydroquinazoline moiety, making it an interesting subject for research in medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]quinoline-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline-2-carboxamide core, followed by the introduction of the piperidine ring and the tetrahydroquinazoline moiety. Common reagents used in these steps include quinoline derivatives, piperidine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline-2-carboxylic acid derivatives, while reduction could produce tetrahydroquinoline derivatives.
科学的研究の応用
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological pathways and interactions.
Medicine: It has potential as a lead compound for developing new drugs, particularly those targeting neurological disorders.
Industry: It could be used in the development of new materials with unique properties.
作用機序
The exact mechanism of action for N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]quinoline-2-carboxamide is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. These interactions could involve binding to active sites or altering the conformation of target proteins.
類似化合物との比較
Similar Compounds
Similar compounds include other quinoline derivatives and piperidine-containing molecules. Examples include quinoline-2-carboxylic acid and piperidine-4-carboxamide.
Uniqueness
What sets N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]quinoline-2-carboxamide apart is its unique combination of structural features. The presence of both a quinoline core and a tetrahydroquinazoline moiety provides a distinct set of chemical and biological properties that are not found in simpler compounds.
特性
IUPAC Name |
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O/c29-23(21-10-9-16-5-1-3-7-19(16)27-21)26-17-11-13-28(14-12-17)22-18-6-2-4-8-20(18)24-15-25-22/h1,3,5,7,9-10,15,17H,2,4,6,8,11-14H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUNMKRXSKLXRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4=NC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 2-[(2-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2925809.png)
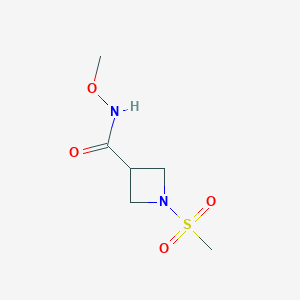
![7-(4-methoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2925814.png)
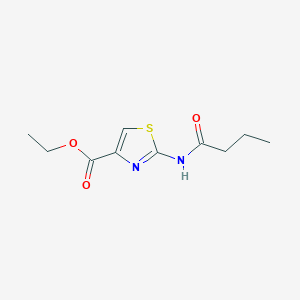
![2-amino-4-(4-isopropylphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2925821.png)
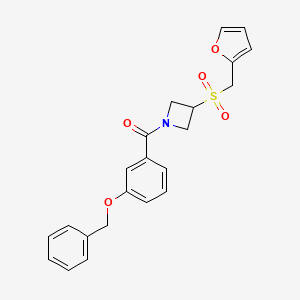
![2-[({6-Cyclopropylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amino]-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B2925823.png)

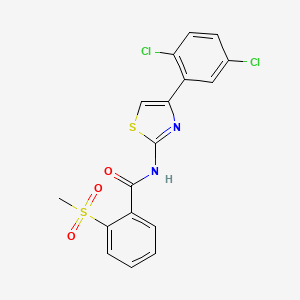
![N-(4-METHOXYPHENYL)-2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDE](/img/structure/B2925827.png)
![N-[4-(3-Morpholin-4-ylsulfonylpiperidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2925828.png)
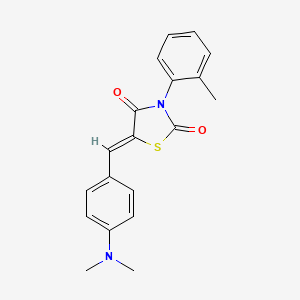
![1-(2-(3-Hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2925831.png)
